molecular formula C11H11NO B11912856 1-(Aminomethyl)-7-hydroxynaphthalene

1-(Aminomethyl)-7-hydroxynaphthalene

Cat. No.: B11912856
M. Wt: 173.21 g/mol
InChI Key: CVVRXWHDQNHKIL-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-7-hydroxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring substituted with an aminomethyl group at the first position and a hydroxyl group at the seventh position. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-7-hydroxynaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthol derivative reacts with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions, facilitating the formation of the aminomethyl group at the desired position on the naphthalene ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Mannich reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-7-hydroxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring undergoes substitution at positions ortho or para to the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitro-substituted naphthalenes.

Scientific Research Applications

1-(Aminomethyl)-7-hydroxynaphthalene has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-7-hydroxynaphthalene involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

    1-(Aminomethyl)-naphthalene: Lacks the hydroxyl group, making it less versatile in certain reactions.

    7-Hydroxy-naphthalene: Lacks the aminomethyl group, limiting its applications in amine-related chemistry.

    1-(Aminomethyl)-7-methoxynaphthalene: The methoxy group provides different electronic properties compared to the hydroxyl group.

Uniqueness: 1-(Aminomethyl)-7-hydroxynaphthalene is unique due to the presence of both amino and hydroxyl groups, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

8-(aminomethyl)naphthalen-2-ol

InChI

InChI=1S/C11H11NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H,7,12H2

InChI Key

CVVRXWHDQNHKIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)CN

Origin of Product

United States

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